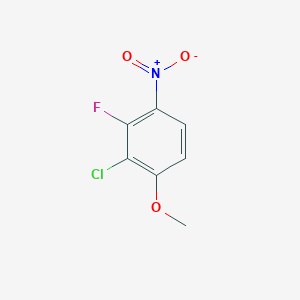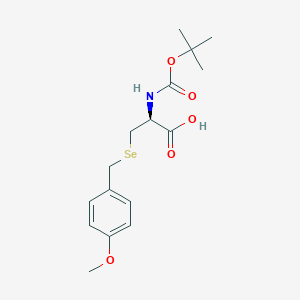
Boc-D-Sec(Mob)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-Sec(Mob)-OH: is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The compound contains a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine groups during chemical reactions. The presence of the D-Sec(Mob) moiety indicates that it is a derivative of the amino acid serine, with specific modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Sec(Mob)-OH typically involves the protection of the amino group of D-serine with a Boc group. The hydroxyl group of serine is then modified with a Mob (methoxybenzyl) group. The reaction conditions often involve the use of base catalysts and organic solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield, suitable for pharmaceutical and research applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Boc-D-Sec(Mob)-OH can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions may target the Boc protecting group, leading to its removal.
Substitution: The Mob group can be substituted under specific conditions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acidic or basic conditions to remove or replace the Mob group.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Deprotected serine derivatives.
Substitution: Functionalized serine derivatives with different protecting groups.
Aplicaciones Científicas De Investigación
Chemistry: Boc-D-Sec(Mob)-OH is used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS).
Biology: In biological research, this compound is used to study protein structure and function. It helps in the synthesis of modified peptides for biochemical assays.
Medicine: The compound is used in the development of peptide-based drugs. It aids in the synthesis of therapeutic peptides with improved stability and bioavailability.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and other bioactive compounds.
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism of action of Boc-D-Sec(Mob)-OH is primarily related to its role as a building block in peptide synthesis. It interacts with other amino acids and reagents to form peptide bonds. The Boc group protects the amino group during synthesis, preventing unwanted side reactions.
Comparación Con Compuestos Similares
Boc-L-Ser(OBzl)-OH: A similar compound with a benzyl protecting group instead of Mob.
Boc-D-Ser(OBzl)-OH: The D-enantiomer with a benzyl protecting group.
Boc-L-Sec(Mob)-OH: The L-enantiomer with the same protecting groups.
Uniqueness: Boc-D-Sec(Mob)-OH is unique due to its specific stereochemistry (D-enantiomer) and the combination of Boc and Mob protecting groups. This combination provides specific reactivity and stability, making it suitable for specialized applications in peptide synthesis.
Propiedades
Fórmula molecular |
C16H23NO5Se |
|---|---|
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
(2S)-3-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5Se/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Clave InChI |
PGIJGHSKCAGAKC-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](C[Se]CC1=CC=C(C=C1)OC)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(C[Se]CC1=CC=C(C=C1)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


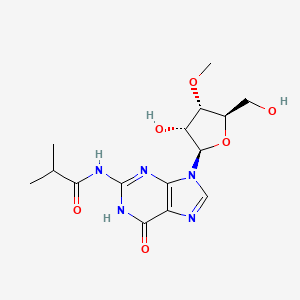
![L-Lysinamide, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)-](/img/structure/B15250497.png)
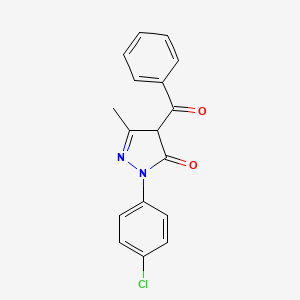
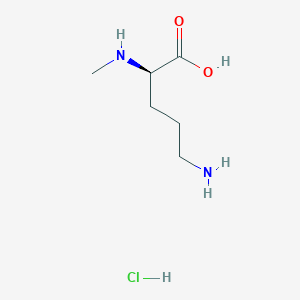

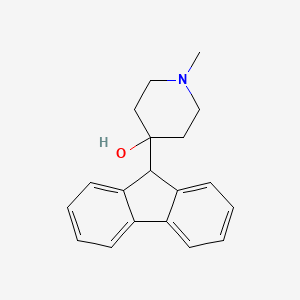
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one](/img/structure/B15250533.png)
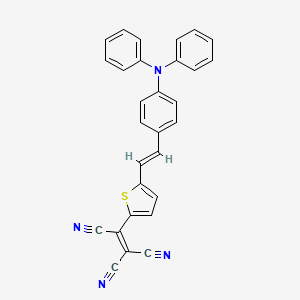
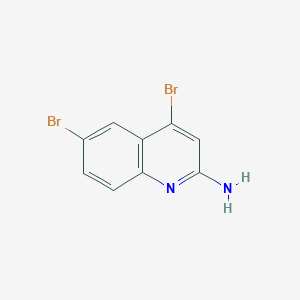
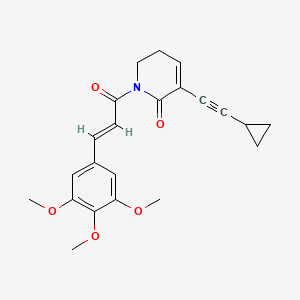
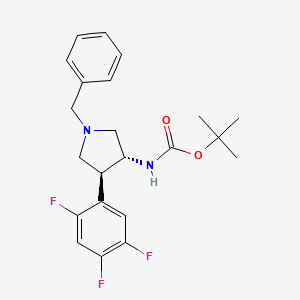
![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)
![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)
